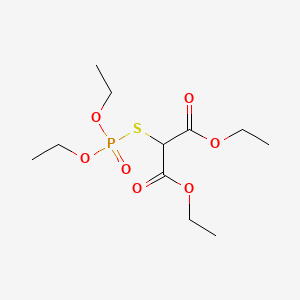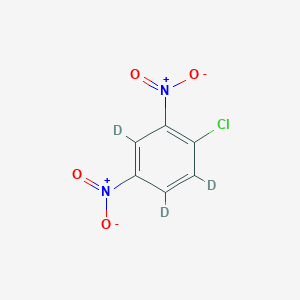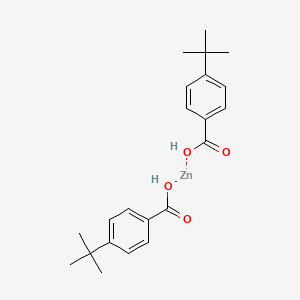
14-o-Acetylsachaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-O-Acetylsachaconitine is a diterpenoid alkaloid derived from the Aconitum species, particularly Aconitum forrestii Stapf . This compound is known for its complex structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 14-O-Acetylsachaconitine typically involves the isolation from natural sources such as Aconitum forrestii Stapf. The isolation process includes silica gel column chromatography, followed by structural identification using NMR and MS techniques .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale isolation and synthesis.
Chemical Reactions Analysis
Types of Reactions
14-O-Acetylsachaconitine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deacetylated products .
Scientific Research Applications
14-O-Acetylsachaconitine has several scientific research applications, including:
Chemistry: Used as a reference compound for structural studies and synthetic chemistry.
Biology: Investigated for its potential biological activities, including cytotoxicity and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cardioprotection and neuroprotection.
Mechanism of Action
The mechanism of action of 14-O-Acetylsachaconitine involves its interaction with various molecular targets and pathways. It is known to modulate ion channels and receptors, leading to its potential effects on the cardiovascular and nervous systems . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
14-O-Acetylsachaconitine is compared with other diterpenoid alkaloids such as sachaconitine, 8-O-methylsachaconitine, and 14-methyltalatisamine . Its uniqueness lies in its acetyl group at the 14th position, which may contribute to its distinct biological activities and chemical properties.
List of Similar Compounds
- Sachaconitine
- 8-O-Methylsachaconitine
- 14-Methyltalatisamine
- Austroconitine B
- Hemsleyadine
- Vilmorrianine A
Properties
Molecular Formula |
C25H39NO5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-8-hydroxy-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |
InChI |
InChI=1S/C25H39NO5/c1-6-26-12-23(3)8-7-19(30-5)25-15-9-14-17(29-4)11-24(28,16(22(25)26)10-18(23)25)20(15)21(14)31-13(2)27/h14-22,28H,6-12H2,1-5H3/t14-,15-,16+,17+,18-,19+,20-,21+,22-,23+,24+,25?/m1/s1 |
InChI Key |
VYNDUGHWSKLKFB-UHJCDWJLSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)OC)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C)OC)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


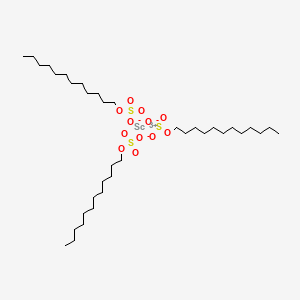
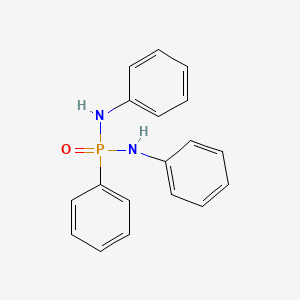
![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
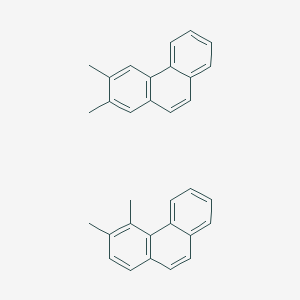
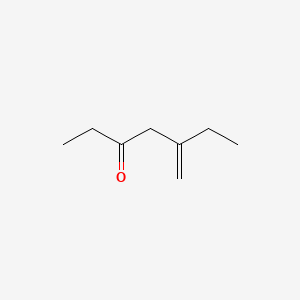
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
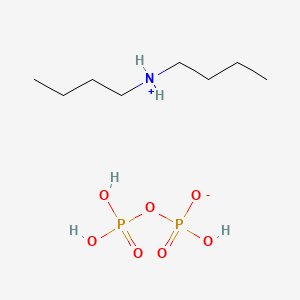
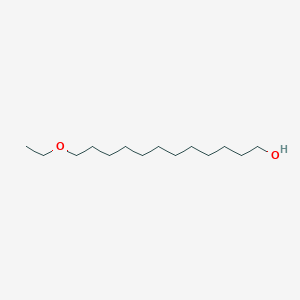
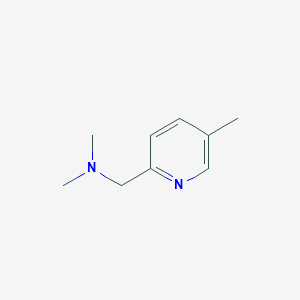
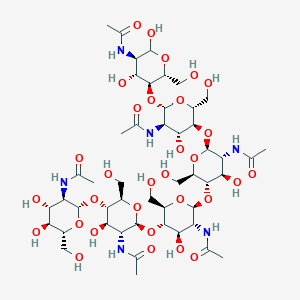
![3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B13822203.png)
